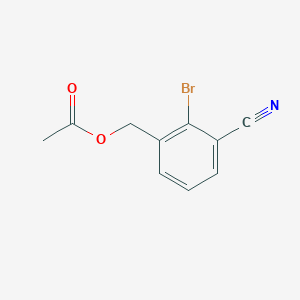
Methyl4-acetoxy-1-phenyl-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetoxy-1-phenyl-2-naphthoate is an organic compound with the molecular formula C20H16O4. It is a methyl ester derivative of 4-acetoxy-1-phenyl-2-naphthoic acid. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with acetoxy and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate typically involves the esterification of 4-acetoxy-1-phenyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-acetoxy-1-phenyl-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetoxy-1-phenyl-2-naphthoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-acetoxy-1-phenyl-2-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-acetoxy-1-phenyl-2-naphthoate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The phenyl and naphthalene rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-1-phenyl-2-naphthoate: Similar structure but with a hydroxy group instead of an acetoxy group.
Methyl 4-methoxy-1-phenyl-2-naphthoate: Contains a methoxy group instead of an acetoxy group.
Methyl 4-acetoxy-2-phenyl-1-naphthoate: Isomer with different substitution pattern on the naphthalene ring.
Uniqueness
Methyl 4-acetoxy-1-phenyl-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxy and phenyl groups on the naphthalene ring system allows for diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C20H16O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-1-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-13(21)24-18-12-17(20(22)23-2)19(14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-12H,1-2H3 |
Clé InChI |
LODJLIXTQXVWGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


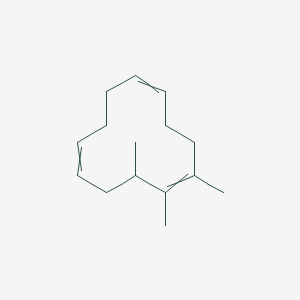
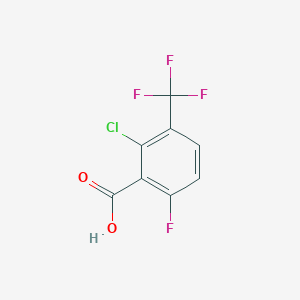
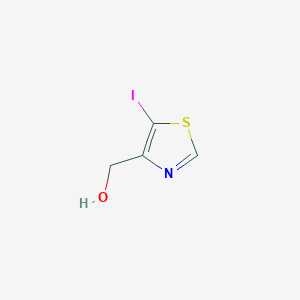
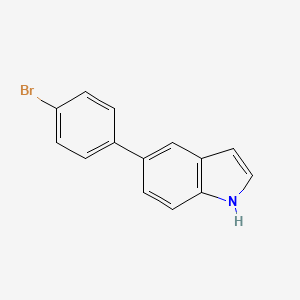
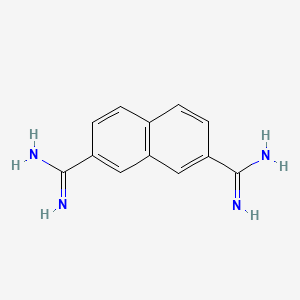
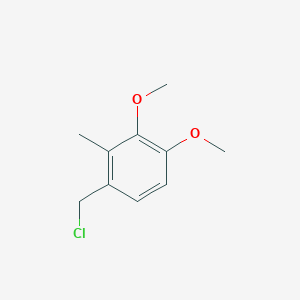
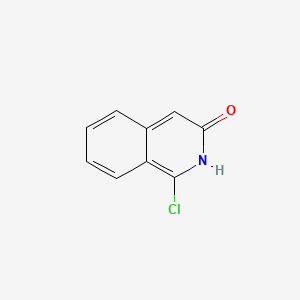
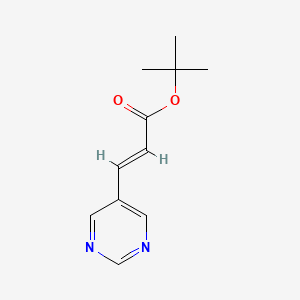
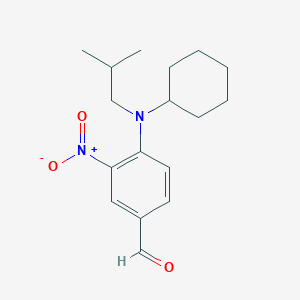
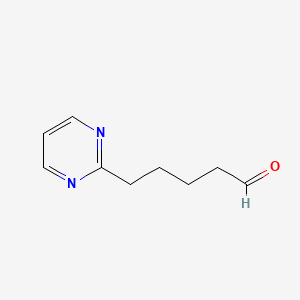
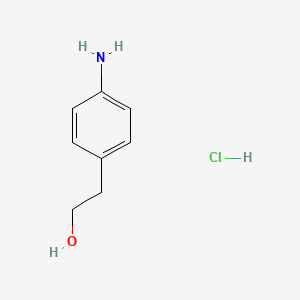
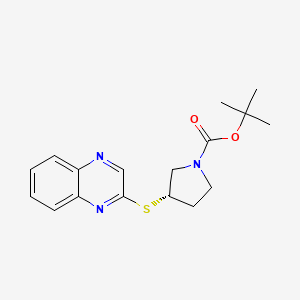
![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
